molecular formula C8H12N2 B3125745 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 3291-07-4

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B3125745
CAS No.: 3291-07-4
M. Wt: 136.19 g/mol
InChI Key: XMLUAPAWXDNVTM-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a partially saturated benzodiazole derivative characterized by a six-membered tetrahydro ring fused to a diazole (two nitrogen atoms in a five-membered aromatic ring). The methyl group at the 2-position introduces steric and electronic modifications to the parent 4,5,6,7-tetrahydro-1H-1,3-benzodiazole structure (CAS 3752-24-7, C₇H₁₀N₂, MW 122.17) . The molecular formula of the 2-methyl derivative is C₈H₁₂N₂ (MW ~136.19).

Key applications include its use as a versatile scaffold in medicinal chemistry, evidenced by derivatives such as 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1803608-19-6), which is explored for its binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLUAPAWXDNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346509
Record name 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3291-07-4
Record name 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Benzodiazole Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Methyl at C2 C₈H₁₂N₂ Scaffold for drug design; enhanced lipophilicity
2-(Methylsulfonyl)-4,5,6,7-tetrahydro-1H-benzimidazole Sulfonyl group at C2 C₈H₁₂N₂O₂S Electron-withdrawing; potential redox activity
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol Hydroxyl at C5 C₈H₁₂N₂O Increased polarity; hydrogen bonding capability
5-Carboxylic acid derivative Carboxylic acid at C5 C₉H₁₂N₂O₂ Enhanced solubility; ionizable group

Key Observations :

  • Methyl vs.
  • Hydroxyl and Carboxylic Acid Derivatives : These substituents improve aqueous solubility, making them suitable for formulations requiring enhanced bioavailability .

Heterocyclic Analogues: Benzooxadiazoles and Benzothiadiazoles

Benzoxadiazoles (e.g., 2,1,3-benzoxadiazole) and benzothiadiazoles replace one nitrogen atom in the diazole ring with oxygen or sulfur, respectively. These modifications significantly alter electronic properties:

  • Benzoxadiazoles : Exhibit strong fluorescence and are used in optoelectronics .
  • Benzothiadiazoles : Demonstrate luminescent properties and are employed in liquid crystal displays .

In contrast, the nitrogen-rich 1,3-benzodiazole scaffold facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or DNA .

Comparison with Nitroimidazoles

Nitroimidazoles (e.g., metronidazole) feature a nitro group (-NO₂) that participates in redox cycling, enabling antimicrobial activity. The 2-methyl group in the target compound lacks redox activity, suggesting divergent therapeutic mechanisms. However, its tetrahydro structure may improve metabolic stability compared to aromatic nitroimidazoles .

Structural Flexibility and Pharmacological Implications

The tetrahydro ring confers conformational flexibility, allowing adaptive binding to protein pockets. For example, 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole (CAS 351517-42-5) demonstrates how bulky substituents like isopropyl can influence steric hindrance and selectivity .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS Number: 3291-07-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazole
  • Molecular Formula : C8H12N2
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 3291-07-4
  • Physical Form : Solid

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential applications include:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzodiazole exhibit significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    • A recent study highlighted that certain derivatives demonstrated lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like ampicillin .
  • Antitubercular Activity :
    • Research indicates that benzodiazole compounds can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds have been found to inhibit key enzymes involved in bacterial DNA replication and repair.
  • Membrane Disruption : The ability to integrate into bacterial membranes leads to increased permeability and cell lysis.

Case Studies and Research Findings

StudyFindings
Drug Discovery for Mycobacterium tuberculosisIdentified several benzodiazole derivatives with significant antitubercular activitySupports further development for tuberculosis treatment
Antibacterial Potency of BenzodiazolesDemonstrated superior activity against resistant bacterial strainsIndicates potential for treating multi-drug resistant infections
Neuroprotective PropertiesShowed reduction in oxidative stress markers in neuronal cellsSuggests therapeutic potential in neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving precursors such as substituted hydrazides or diamines. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO or acetonitrile) with acid catalysts (e.g., glacial acetic acid) under inert atmospheres is common. Purification often involves distillation under reduced pressure, followed by recrystallization using water-ethanol mixtures to achieve yields ~65% . Key parameters include reaction time (18–24 hours), temperature (70–80°C), and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for signals in δ 2.0–3.5 ppm (methylene protons in the tetrahydro ring) and δ 3.3–3.9 ppm (N-methyl groups). Splitting patterns may indicate ring conformation .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N/C-N vibrations) confirm the benzodiazole core .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N ratios (e.g., C: 61.8%, H: 7.2%, N: 19.1% for C₈H₁₂N₂) .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis, particularly in cyclization steps?

  • Methodological Answer :

  • Optimization : Use high-purity starting materials and anhydrous solvents to suppress side reactions. Kinetic control via dropwise addition of reagents (e.g., oxalyl chloride) reduces exothermic side products .
  • Byproduct Mitigation : Employ chromatographic techniques (e.g., flash column chromatography) or fractional crystallization (using hexane-ethyl acetate gradients) to isolate the target compound .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance cyclization efficiency .

Q. What strategies are recommended for resolving contradictions in reported biological activities of benzodiazole derivatives?

  • Methodological Answer :

  • Purity Validation : Re-evaluate compound purity via HPLC-MS and elemental analysis, as impurities (e.g., unreacted hydrazides) may skew bioassay results .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent incubation times) to isolate structure-activity relationships .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends or outliers caused by methodological variability .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., GABA receptors). Focus on hydrogen bonding (N-H···O interactions) and hydrophobic contacts with active-site residues .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding free energies (MM-PBSA/GBSA methods) .

Q. What are the common pitfalls in interpreting NMR data for tetrahydro-benzodiazoles, and how can they be avoided?

  • Methodological Answer :

  • Signal Overlap : The tetrahydro ring’s methylene protons often exhibit complex multiplet patterns. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Dynamic Effects : Ring puckering may cause temperature-dependent splitting. Acquire spectra at 25°C and 60°C to identify exchange broadening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 2
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

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